![molecular formula C15H20O2 B14731736 4,4,6-trimethyl-2-[(E)-2-phenylethenyl]-1,3-dioxane CAS No. 6413-49-6](/img/structure/B14731736.png)
4,4,6-trimethyl-2-[(E)-2-phenylethenyl]-1,3-dioxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4,6-Trimethyl-2-[(E)-2-phenylethenyl]-1,3-dioxane: is an organic compound characterized by its unique structure, which includes a dioxane ring substituted with trimethyl and phenylethenyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,6-trimethyl-2-[(E)-2-phenylethenyl]-1,3-dioxane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diol with an aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include:
Temperature: Moderate temperatures (e.g., 50-100°C) to facilitate the cyclization process.
Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Solvent: Solvents like dichloromethane or toluene to dissolve the reactants and facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation or crystallization to obtain high-purity this compound.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups on the dioxane ring are replaced by other groups. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium, often under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether, typically at room temperature.
Substitution: Halogenation using chlorine gas or bromine in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
科学的研究の応用
Chemistry: In organic chemistry, 4,4,6-trimethyl-2-[(E)-2-phenylethenyl]-1,3-dioxane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology: The compound’s potential biological activity is of interest in medicinal chemistry. Researchers investigate its interactions with biological targets to develop new pharmaceuticals or bioactive molecules.
Medicine: In medicinal research, derivatives of this compound are studied for their potential therapeutic effects. The compound’s ability to interact with specific enzymes or receptors makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and resins.
作用機序
The mechanism of action of 4,4,6-trimethyl-2-[(E)-2-phenylethenyl]-1,3-dioxane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, affecting metabolic pathways.
Receptor Binding: It can bind to receptors on cell surfaces, triggering signaling cascades that result in physiological responses.
類似化合物との比較
4,4,6-Trimethyl-2-phenylamino-4H-1,3-thiazine: This compound shares a similar structural motif but includes a thiazine ring instead of a dioxane ring.
2,4,6-Trimethylphenol: Another compound with a trimethyl-substituted aromatic ring, but lacking the dioxane structure.
Uniqueness: 4,4,6-Trimethyl-2-[(E)-2-phenylethenyl]-1,3-dioxane is unique due to its combination of a dioxane ring with trimethyl and phenylethenyl substituents. This structure imparts specific chemical properties and reactivity that distinguish it from other similar compounds.
特性
CAS番号 |
6413-49-6 |
|---|---|
分子式 |
C15H20O2 |
分子量 |
232.32 g/mol |
IUPAC名 |
4,4,6-trimethyl-2-[(E)-2-phenylethenyl]-1,3-dioxane |
InChI |
InChI=1S/C15H20O2/c1-12-11-15(2,3)17-14(16-12)10-9-13-7-5-4-6-8-13/h4-10,12,14H,11H2,1-3H3/b10-9+ |
InChIキー |
LPBKYTJEMIWKKD-MDZDMXLPSA-N |
異性体SMILES |
CC1CC(OC(O1)/C=C/C2=CC=CC=C2)(C)C |
正規SMILES |
CC1CC(OC(O1)C=CC2=CC=CC=C2)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


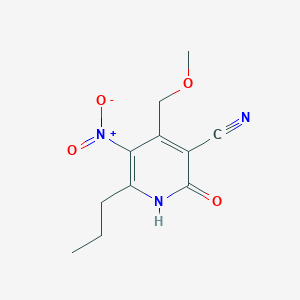

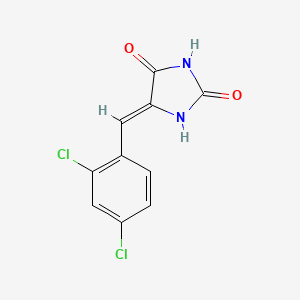
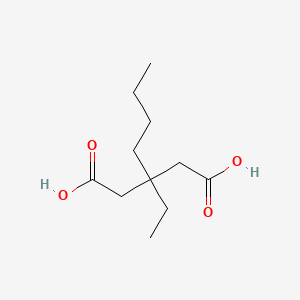
![3-{3-[4-(2-Chlorophenyl)piperazin-1-yl]propoxy}propanenitrile](/img/structure/B14731678.png)
![(1S,2R,3S,6R)-3,7,7-trimethylbicyclo[4.1.0]heptan-2-ol](/img/structure/B14731679.png)


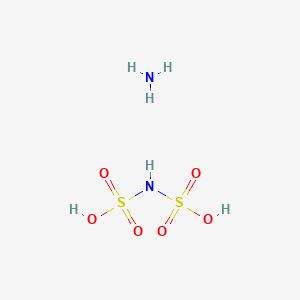
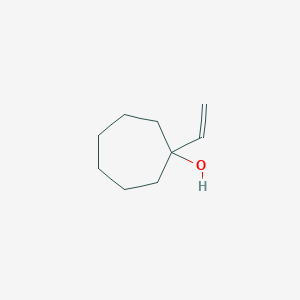
![Tricyclo[3.1.1.1(3,7)]octan-2-one](/img/structure/B14731713.png)
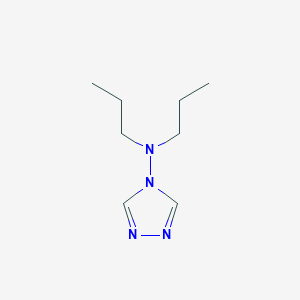

![6-[(3-Bromo-5-methoxy-4-phenylmethoxyphenyl)methylidene]-5-imino-2-(4-methylphenyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B14731743.png)
